N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5O3S/c1-13-24-16(12-17(25-13)26-8-10-29-11-9-26)22-6-7-23-30(27,28)15-4-2-14(3-5-15)18(19,20)21/h2-5,12,23H,6-11H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYMSHGDRKXBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound with significant biological activity. This article explores its biological mechanisms, therapeutic potential, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A morpholinopyrimidine core.
- A trifluoromethyl group, which enhances lipophilicity and biological activity.
- A sulfonamide moiety, known for its diverse pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to decreased production of pro-inflammatory mediators such as prostaglandins and nitric oxide.
- Receptor Modulation : It acts as a partial agonist at the peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes and inflammation .
Biological Activity and Therapeutic Applications
The compound exhibits potential therapeutic applications in various fields:
- Anti-inflammatory Activity : By inhibiting COX and NOS, it reduces inflammation, making it a candidate for treating inflammatory diseases.
- Cancer Treatment : Its ability to modulate PPARγ suggests potential in cancer therapy, particularly in tumors where PPARγ is implicated .
Case Studies
Research studies have demonstrated the efficacy of this compound in various biological assays:
- PPARγ Activation Studies : In vitro assays showed that the compound binds to PPARγ with two distinct binding modes, impacting gene expression related to glucose metabolism and lipid homeostasis .
- In Vivo Models : Animal studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, suggesting its utility as an anti-cancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells, leading to reduced cell viability and increased apoptosis rates.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells by targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins.
Case Study:
In a preclinical model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain, suggesting its potential for treating chronic inflammatory diseases .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The sulfonamide group contributes to its ability to inhibit bacterial growth by interfering with folate synthesis.
Case Study:
A research article demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Pyrimidine vs. Pyridine Derivatives: describes N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d), which replaces the pyrimidine core with a pyridine ring.
| Property | Target Compound | Compound 17d (Pyridine Analog) |
|---|---|---|
| Core Structure | Pyrimidine with morpholine | Pyridine with benzyloxy and methyl groups |
| Hydrogen Bonding Sites | 2 (pyrimidine N) | 1 (pyridine N) |
| Synthetic Route | Likely involves sulfonylation and amination | Sulfonylation with pyridine intermediate |
Sulfonamide Substituents
- Trifluoromethyl vs. Chloroacetyl Groups :
lists N-[4-(2-chloroacetyl)phenyl]methanesulfonamide , which replaces the trifluoromethyl group with a chloroacetyl substituent. The electron-withdrawing trifluoromethyl group in the target compound enhances metabolic stability compared to the reactive chloroacetyl group, which may confer cytotoxicity .
Functional Group Impact on Solubility
- Morpholine vs. Dimethylamino Groups: references benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl), which lacks the morpholine ring.
Data Table: Key Comparative Properties
Q & A
Basic: What are the key synthetic steps for preparing N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide?
Answer:
The synthesis typically involves:
Coupling Reactions : Reacting a pyrimidine precursor (e.g., 2-methyl-6-morpholinopyrimidin-4-amine) with a sulfonamide derivative (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) in a polar aprotic solvent like THF at elevated temperatures (50°C) for extended periods (48 hours) .
Purification : Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and dried over anhydrous Na₂SO₄ to remove residual moisture .
Reduction Steps : For intermediates requiring reduction (e.g., imine groups), sodium borohydride (NaBH₄) is used under controlled conditions to maintain stereochemical integrity .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Key optimization strategies include:
- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium hydroxide) to enhance reaction rates and selectivity .
- Temperature Control : Maintaining 50°C for 48 hours to ensure complete conversion without side reactions .
- Solvent Selection : Using THF for its balance of polarity and boiling point, which facilitates reflux conditions .
- Scale-Up Techniques : Transitioning from batch to continuous flow reactors to improve reproducibility and yield in larger-scale syntheses (inferred from industrial methods in similar compounds) .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the morpholine ring, trifluoromethyl group, and sulfonamide linkage.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₉H₂₄F₃N₅O₃S).
- X-Ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in structurally related pyrimidine derivatives .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
Answer:
- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (critical for cellular uptake in bioassays) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo .
- Electron-Withdrawing Effects : Polarizes the sulfonamide moiety, improving binding affinity to target enzymes (e.g., kinases or proteases) .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?
Answer:
Contradictions often arise from:
- Purity Variability : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations across studies.
- Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-validate inhibition kinetics .
- Structural Confirmation : X-ray crystallography or molecular docking can clarify binding modes and explain potency differences .
Basic: What are the primary research applications of this compound?
Answer:
- Chemical Biology : Acts as a probe to study enzyme mechanisms (e.g., ATP-binding pockets in kinases) .
- Medicinal Chemistry : Explored for anticancer activity via kinase inhibition (similar to pyrimidine-based inhibitors) .
- Material Science : Sulfonamide derivatives are used in polymer cross-linking due to their thermal stability .
Advanced: What computational methods predict target interactions for this compound?
Answer:
- Molecular Docking : Utilizes crystal structures (e.g., PDB entries) to model binding to kinases or proteases .
- Molecular Dynamics (MD) : Simulates conformational changes in the morpholine-sulfonamide scaffold under physiological conditions .
- QSAR Modeling : Relates substituent effects (e.g., CF₃ position) to bioactivity using regression analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
